molecular formula C23H24O7 B2634556 (Z)-tert-butyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858758-66-4

(Z)-tert-butyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2634556
CAS No.: 858758-66-4
M. Wt: 412.438
InChI Key: ZJBGYLBSDLCRTD-JAIQZWGSSA-N
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Description

(Z)-tert-butyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzofuran core, which is known for its diverse biological activities, and a tert-butyl ester group, which can influence its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-butyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,5-Dimethoxybenzylidene Group: This step involves the condensation of 2,5-dimethoxybenzaldehyde with the benzofuran derivative, often using a base such as sodium hydroxide or potassium carbonate.

    Esterification: The final step is the esterification of the resulting compound with tert-butyl bromoacetate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to a hydroxyl group.

    Substitution: The methoxy groups on the benzylidene moiety can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-tert-butyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its benzofuran core. It could be investigated for potential anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicine, derivatives of this compound might be developed as therapeutic agents. The presence of the benzofuran and benzylidene groups suggests potential interactions with biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-tert-butyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate would depend on its specific application. Generally, the benzofuran core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzylidene group may also play a role in binding to molecular targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound, known for its use in the production of psychoactive substances.

    Benzofuran Derivatives: Compounds with similar cores that exhibit a wide range of biological activities.

    Tert-butyl Esters: Compounds with similar ester groups that influence solubility and reactivity.

Uniqueness

What sets (Z)-tert-butyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate apart is its combination of functional groups, which can lead to unique chemical and biological properties. The presence of both the benzofuran core and the benzylidene group provides a versatile platform for further modifications and applications.

Properties

IUPAC Name

tert-butyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O7/c1-23(2,3)30-21(24)13-28-16-6-8-17-19(12-16)29-20(22(17)25)11-14-10-15(26-4)7-9-18(14)27-5/h6-12H,13H2,1-5H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBGYLBSDLCRTD-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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